molecular formula C18H22ClN5OS B2987997 5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-40-9

5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2987997
CAS RN: 851969-40-9
M. Wt: 391.92
InChI Key: CFLWTSWYDFAHMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a novel compound with a similar structure was obtained in good yield via a three-step protocol . Another synthesis procedure involved the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine in a 1 L reaction flask. The mixture was heated to 60-70 °C, stirred for 2 h, cooled to room temperature, and then potassium carbonate was added and stirred for 10 minutes .


Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, the synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another reaction involved the use of 2-Chloro-5-chloromethylpyridine and N-ethylpiperazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one hydrochloride trihydrate has a linear formula of C23H39ClN6O7S .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds derived from 1,2,4-triazole, such as triazolothiadiazoles and triazolotetrazoles, have been synthesized and evaluated for their antimicrobial activities. These studies have discovered compounds with good to moderate activities against test microorganisms, showcasing the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Vibrational Spectroscopic Studies and Quantum Mechanical Analysis

Compounds with structures incorporating chlorophenyl and ethyl groups have been studied using vibrational spectroscopy (FT-IR, FT-Raman) and quantum mechanical analysis. These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties of such compounds, which are valuable for understanding their chemical behavior and potential biological activities (Kuruvilla et al., 2018).

Computer-Aided Analysis of Ligands for Serotonin Receptors

Research on substituted 1,3,5-triazines, which are structurally related to the query compound, has explored their affinity for serotonin receptors. These studies involve the design of new linkers and the evaluation of their effects on receptor affinity, providing a basis for the development of new therapeutic agents targeting the serotonin system (Łażewska et al., 2019).

Anticonvulsant Activities

Research into the anticonvulsant activities of 5-(2-Chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines demonstrates the therapeutic potential of triazole and diazepine derivatives in treating epilepsy and related disorders. These compounds have shown effectiveness in models of absence (petit mal) epilepsy, indicating their value in developing new anticonvulsant drugs (Fiakpui et al., 1999).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their biological activity. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, the compound 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one hydrochloride trihydrate has hazard statements H302-H315-H319-H332-H335 .

properties

IUPAC Name

5-[(3-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5OS/c1-3-22-7-9-23(10-8-22)15(13-5-4-6-14(19)11-13)16-17(25)24-18(26-16)20-12(2)21-24/h4-6,11,15,25H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLWTSWYDFAHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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